9-tert-Butoxynonan-1-ol synthesis methods
9-tert-Butoxynonan-1-ol synthesis methods
An In-Depth Technical Guide to the Synthesis of 9-tert-Butoxynonan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the principal synthetic strategies for preparing 9-tert-Butoxynonan-1-ol, a valuable bifunctional molecule featuring a primary alcohol and a sterically hindered tert-butyl ether on a nine-carbon aliphatic chain. Such molecules are of significant interest as advanced intermediates in drug development, materials science, and the synthesis of complex molecular architectures. This document details two primary synthetic routes: the selective mono-O-tert-butylation of 1,9-nonanediol and a multi-step approach via the Williamson ether synthesis. The guide offers a deep dive into the causality behind experimental choices, provides validated, step-by-step protocols, and presents a comparative analysis of the methodologies. All claims are substantiated with citations to authoritative literature, ensuring scientific integrity and trustworthiness.
Introduction: The Strategic Importance of 9-tert-Butoxynonan-1-ol
9-tert-Butoxynonan-1-ol is a linear C9 alpha,omega-functionalized alkane. Its utility stems from its orthogonal functionalities: a reactive primary hydroxyl group amenable to a wide range of transformations (e.g., oxidation, esterification, etherification) and a chemically robust tert-butyl ether, which serves as a stable protecting group under many conditions, particularly basic and nucleophilic environments.[1] This structural motif makes it an ideal building block or linker in multi-step organic synthesis where precise, sequential functionalization is paramount.
Key Synthetic Challenge: The core challenge in synthesizing 9-tert-Butoxynonan-1-ol lies in achieving selective mono-functionalization of a symmetrical precursor, 1,9-nonanediol. Differentiating between two chemically identical primary hydroxyl groups requires careful control of stoichiometry and reaction conditions to minimize the formation of the di-ether byproduct and recover unreacted starting material.
Core Synthetic Strategy: Selective Mono-O-tert-Butylation of 1,9-Nonanediol
The most direct and atom-economical approach to 9-tert-Butoxynonan-1-ol is the direct, selective protection of one hydroxyl group in 1,9-nonanediol. This strategy leverages the principles of protecting group chemistry, where a temporary "mask" is applied to a functional group to prevent it from reacting while another part of the molecule is modified.[2]
Mechanistic Principle: Acid-Catalyzed Alkene Addition
The formation of tert-butyl ethers from alcohols is commonly achieved through the acid-catalyzed addition of isobutene. The mechanism involves the protonation of isobutene to form the stable tert-butyl cation, which is then trapped by the nucleophilic hydroxyl group of the alcohol.
Caption: Acid-catalyzed formation of a tert-butyl ether.
Experimental Protocol: tert-Butylation using a Modern Catalytic System
Recent advancements have introduced safer and more efficient methods than using gaseous isobutene and strong mineral acids. A notable method involves using bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst with tert-butyl acetate (t-BuOAc) serving as both the tert-butyl source and solvent.[3][4] This approach offers high yields and avoids many of the hazards of conventional methods.[3]
Materials:
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1,9-Nonanediol (1.0 eq)
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tert-Butyl acetate (solvent and reagent)
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Bis(trifluoromethanesulfonyl)imide (Tf₂NH) (0.05 eq, 5 mol%)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Anhydrous magnesium sulfate (MgSO₄)
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Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Silica gel for column chromatography
Procedure:
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Reaction Setup: To a solution of 1,9-nonanediol (1.0 eq) in tert-butyl acetate (approx. 0.5 M concentration), add a catalytic amount of Tf₂NH (0.05 eq).
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Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to maximize the formation of the mono-ether product. Causality Note: Using a 1:1 stoichiometry of diol to a tert-butylating agent would theoretically favor mono-substitution, but in this protocol, the tert-butyl source is also the solvent. The key to selectivity is careful reaction time monitoring to stop the reaction before significant di-substitution occurs.
-
Quenching: Once the desired conversion is achieved, quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the acidic catalyst.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or EtOAc (3x). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude material, a mixture of starting diol, mono-ether, and di-ether, is purified by flash column chromatography on silica gel. A gradient elution system (e.g., hexane/ethyl acetate) is typically effective, as the polarity difference between the three components is significant.
Alternative Strategy: The Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of ether formation, proceeding via an Sₙ2 reaction between an alkoxide and a primary alkyl halide.[5][6] While a valid route, it is less direct for this target molecule as it requires the synthesis of a functionalized haloalkane precursor.
Critique of the Reverse Approach: A common pitfall is to consider the reaction between a nonanediol-derived alkoxide and a tert-butyl halide (e.g., tert-butyl chloride). Due to the extreme steric hindrance of the tertiary halide, this pathway overwhelmingly favors an E2 elimination reaction, yielding isobutene rather than the desired ether product.[7]
Viable Retrosynthetic Pathway
A workable Williamson synthesis must involve the tert-butoxide as the nucleophile and a nonane derivative with a primary leaving group as the electrophile.
Caption: Retrosynthetic analysis via Williamson ether synthesis.
Experimental Protocol (Multi-Step)
This synthesis is presented as a three-stage process: protection, halogenation, and etherification.
Stage 1: Mono-protection of 1,9-Nonanediol
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Protect one of the hydroxyls of 1,9-nonanediol with a suitable protecting group (PG) that is stable to the subsequent halogenation and Williamson conditions (e.g., a silyl ether like TBDMS or an acetal). This step itself faces the same selectivity challenge as the direct tert-butylation route.
Stage 2: Halogenation of the Free Alcohol
-
Convert the remaining free hydroxyl group of the mono-protected diol into a good leaving group, typically a bromide, using a reagent like triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) or phosphorus tribromide (PBr₃). Purify the resulting halo-alcohol derivative.
Stage 3: Williamson Ether Synthesis
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Alkoxide Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), prepare sodium tert-butoxide by reacting tert-butanol with a strong base like sodium hydride (NaH) in an anhydrous solvent like THF.[8] Safety Note: NaH is highly reactive and flammable; handle with extreme care.
-
Sₙ2 Reaction: Add the purified bromo-nonanol derivative (from Stage 2) to the freshly prepared sodium tert-butoxide solution.[8] The reaction may require gentle heating to proceed at a reasonable rate.[8] Monitor by TLC.
-
Deprotection & Workup: After the reaction is complete, perform an appropriate workup to quench the reaction and remove the protecting group (e.g., with acid for an acetal or fluoride for a silyl ether).
-
Purification: Purify the final product, 9-tert-Butoxynonan-1-ol, using extraction and column chromatography as described in Protocol 2.2.
Comparative Analysis of Synthetic Routes
| Criterion | Route 1: Selective tert-Butylation | Route 2: Williamson Synthesis |
| Overall Yield | Potentially higher, dependent on chromatographic separation efficiency. | Generally lower due to the multi-step nature and potential losses at each stage. |
| Atom Economy | High. Fewer steps and reagents. | Lower. Involves protecting groups and halogenating agents that are not incorporated into the final product. |
| Simplicity | High. A one-pot reaction followed by purification. | Low. Requires at least three distinct synthetic operations (protect, halogenate, substitute). |
| Scalability | More favorable. Fewer steps make process control easier. | Less favorable. Multi-step sequences are often more challenging to scale up. |
| Key Challenge | Achieving good selectivity and efficient chromatographic separation of products. | Managing three separate reactions and purifications effectively. |
Product Characterization and Quality Control
The identity and purity of the synthesized 9-tert-Butoxynonan-1-ol should be confirmed using standard analytical techniques.
-
¹H NMR: Expect characteristic signals for the tert-butyl group (a sharp singlet at ~1.2 ppm, 9H), the methylene group adjacent to the ether oxygen (-CH₂-O-tBu, a triplet at ~3.4 ppm, 2H), the methylene group adjacent to the hydroxyl group (-CH₂-OH, a triplet at ~3.6 ppm, 2H), and a broad singlet for the hydroxyl proton (-OH).
-
¹³C NMR: Distinct signals for the quaternary carbon and methyl carbons of the tert-butyl group, as well as the nine unique carbons of the nonane chain.
-
Infrared (IR) Spectroscopy: A prominent, broad absorption band in the region of 3200-3550 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol functional group.[9] Strong C-O stretching bands for the ether and alcohol will also be present around 1100 cm⁻¹.
-
Mass Spectrometry: To confirm the molecular weight and fragmentation pattern.
Safety and Handling
-
1,9-Nonanediol: May cause skin and eye irritation.[10]
-
Strong Acids/Catalysts (Tf₂NH, H₂SO₄): Highly corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Sodium Hydride (NaH): A highly flammable solid that reacts violently with water to produce hydrogen gas. Must be handled under an inert atmosphere.
-
Solvents (THF, DCM, EtOAc): Flammable and volatile. Use in a well-ventilated area or fume hood.
Conclusion
The synthesis of 9-tert-Butoxynonan-1-ol is most efficiently achieved through the selective mono-O-tert-butylation of 1,9-nonanediol. Modern catalytic methods using reagents like Tf₂NH offer a powerful, high-yield, and procedurally simple alternative to traditional acid-catalyzed isobutene addition. While the Williamson ether synthesis provides a classic and mechanistically instructive route, its multi-step nature makes it less efficient for this specific target. The choice of method will ultimately depend on the scale of the synthesis, available reagents, and the desired level of purity. For drug development and research applications where efficiency and scalability are critical, the direct catalytic approach is demonstrably superior.
References
- Filo. (2025, August 1). What is the best choice for the preparation of tert-butyl methyl ether, a.. Retrieved from Filo. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFiucurYdmc_KBBmhGLj_8q_5zYzRdqwq5VPEEy2VwbiozdbggsvsdJaRStkNe0exMz_GkEE5CU2E8wiY6VASmEBFk-GnfRMqgKTicasJtejsNbaIhLAQNjXOzEna_1qlHcLk1O-gJKrgMVW0sATwfuTuAWLBRdq12tPiRjEsg02AiezXSxJ_PZD7e1TjRfhsDoets7AWBUsoI59ztgixbiydWt0bNtv1EwcMj5BzzzYh9krzdGSOJwk63UIKuhFM=]
- Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from Francis Academic Press. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzsIYZwNw-mnXpjXgJpsIHH3VEehiWWeKWCNfwFSKj6feMbKEiFSfXPMHArGDrwFMMt-4N1BjaDI0bb7vjYqCbnWOPAB9aCO9XEOkIFyVkmx018e97KhzcctNFNow7tpT-pWCBSA4lQl2NdNLT8tg=]
- Organic Chemistry Tutor. (2023, November 7). Williamson Ether Synthesis [Video]. YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjY0xGCmA4yOLTIX8nvj_bBHeTSEbKgANTpd1pVrtCzoFz3uxNPZRuDxPtT_36uL3UnWaybZ7wzu5EjlBvgHLj9992rAeo6eJU4Y2mF1ss1eBtT8a03YEgdik9iE7acBb0GfqvW2Y=]
- BYJU'S. Williamson Ether Synthesis reaction. Retrieved from BYJU'S. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSM0OAGH2phI-4OgD2xazYB6oCWR0xdL6tww6wGf9ZZiHb3cJzaK3aE6l1YIDRe7e3gss1TBclFBX8SzHHxC-jYDpf-kTrYLPG4hZUrubjEklGbA9ztAKJfdwM_2bz3hcIYqVK3NhXosFFLdTY3J4S8FU=]
- Wikipedia. Williamson ether synthesis. Retrieved from Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhgUF0ISTenFgmjBBdjVbPm6MfTdVay33vcYC6abuhztG9_v1xPDKWTmffHN2LuHm_9Uu9kunygj5elh0okenvpK0ALErlYSsSGDDgx0SP3GPu5nMsfp_pb37hWbd5x9-6sQh2DLifhfCleY6RWYijV3Km]
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from Master Organic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyZbF_gKTOfGBbic1xjLSovlJvxaAi9Wpv_szj4Buxm-WGXAVmr3lwGkWPyrtxhqN9IwCeRqW_VlUhvRFn-qSCCDN5Zk0v1i0IGA2yEmvfgPSp2o3O_pEQjccMSttRICs-6UCGjO4OxoPl88zeouVhznMfRdIpSh0jEAj1gPVRI5LZ1VmF2usAk6FWBA==]
- Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Retrieved from Lumen Learning. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYK7mLeVOkCLzlF3koAfOJCQ5VJLqnajBr712d7GdI3c4yjZzU_1IfpPlWSuzccbbsJvYG85RQoq9q9pDxPziprs7EWeBYofygoqP4na01ylmfN0C9IaAhrPJ5WhO39a0cfWXdjiNwEF0DRjCfqDro2ejHCsKAW7piNBn81JMIzti-F4hO1YRucGtWFK8rPI6ZI6ngSJsc_JbDGQmPOWwxSnM=]
- Ogasa, C., Kayano, K., & Namba, K. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35, 235-239. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsiXXH79x1SJOHKpSKFVVBwnTfMHiECrOxlq7NkR64ZpAGDuPjWmtk17RJtoiOPpLcQT3O6DKTD04psbqnQ8QaT8tyH12_7eMxZSd92jh4lPjZvUDbVJhfLVnfaZowBNaZXmy5r9-YUsUEXXbuFgFkWzYEOw==]
- Chem-Station. Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from Chem-Station. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFklK8-7YeV7bqOvbFqVfITss6hXEQDmjWC8PzDm8Pk1GkceajYlQmIKTpEoyr_Wbvk6-tyG1Rm56dwBPRe6xBTP8QnSXrRExxhl2XYQM7GRG0yLw5g9fHuElUd9_dh5AVJwNNqP5cpCLHdFIPiGjgilsKc_XErzpaVDFgFlu9AAP_A_YMg]
- PubChem. 1,9-Nonanediol. Retrieved from PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGG7xeu7E03TTKemrjq7TuxZuV7hdLBH0VuMwLWFnLj5SmpcofW_4Tpv_eUhF4NNMn0khWtSCYnEVRDDvB0WUTnNtTqy6J0aPd2EbLO5nkG5aCzM5-zrnvr_47SfXaZOrS8eqJ8GsTg-kHNlZ1DktaNp0uS]
- Thieme Chemistry. (2023, August 29). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Retrieved from Thieme Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdIX0BHKSMNeVxiDnp2x8ZQd9AKfBnGTgc5XbEezrVtoIAS8DZ8HKc0gIfi7Na6kLn0dtE97sXX5wLGhYO-Vz4QjQMHXAmPthuByEu2iqiAddjMR0xkH6itKzilQlmNaR_wfmYrwyCTLBOzlqXA9Lpofdo1iTMapgc9Tnkh-8DlJbSTikjBZio]
- KPU Pressbooks. 2.6 Protecting Groups in Synthesis – Organic Chemistry II. Retrieved from KPU Pressbooks. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHX6BlaR8Z64jgX6MUzpChgvRlJEXGG552jGyjjJlX8NW5kip3vjxX6j2_Wj4JZW4qjsJ2_y_pYGDeOjcmDNT9h_0ejHrBaOEJVjTyhKjisxAVKGH1KCRuPCqfqPfY9wnUWdwURxHlWVHo3ecKFbeG1Vj0QGIAwtqrV-T3RqtGJtg7pPfaNOIo_7_sfFz20HC5Ec3Q9]
- Thieme Chemistry. Novel tert-Butylation of Carboxylic Acids and Alcohols. Retrieved from Thieme Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBn4HTPZnEPVV1I08TGR90lBQfF1A_6IOqrDpN4F_YWSiIk9j2c-JyAWdR9DSt34bf14gGwi6yomPS0Saoxi-nkL2_nhWFL7Si0pia9jJKGb14Vq8Q3LFqnvQBIhveS47NhJAz4i-nhJiAIotj9L-sELhpoE-o-Iwgu350jAGq_mZqV9F8u2cl60wx-hdlETzJ0UOewk4b8-wL4jRwHFMKoGecNiw81D24deZ19soontn9TQ==]
- Doc Brown's Chemistry. Infrared spectrum of butan-1-ol. Retrieved from Doc Brown's Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbXAFOp3npv_2kz_IPLwZ6a8D0LvKBPNI8PVRlFDx34UaEL48cu1vL7VAryu7i005bBfDcwXlMnx2GfLXnD_7wltVp7Y7hqzDqf-YA-cmeipeJivQnEIIa-Oxd8kRfJvMnlNO49U5Q1otCyEckZiEGgQ==]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 3. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]
- 4. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 5. byjus.com [byjus.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. What is the best choice for the preparation of tert-butyl methyl ether, a.. [askfilo.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. infrared spectrum of butan-1-ol prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1-butanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. 1,9-Nonanediol | C9H20O2 | CID 19835 - PubChem [pubchem.ncbi.nlm.nih.gov]
